

Molecular weight of Ethyl 4-benzylmorpholine-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-benzylmorpholine-2-carboxylate

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An In-Depth Technical Guide to **Ethyl 4-benzylmorpholine-2-carboxylate**: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Ethyl 4-benzylmorpholine-2-carboxylate**, a key intermediate in pharmaceutical synthesis. Moving beyond fundamental properties, this document elucidates the rationale behind its synthesis, robust methods for its characterization, and its strategic importance in the development of advanced therapeutic agents.

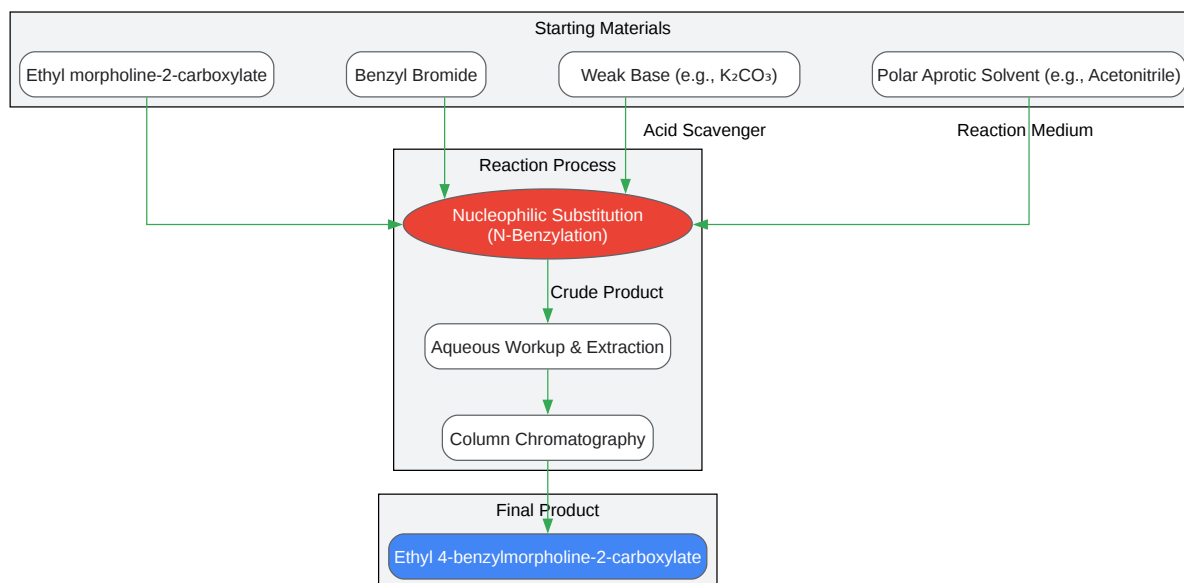
Core Molecular and Physical Properties

Ethyl 4-benzylmorpholine-2-carboxylate is a substituted morpholine derivative. The incorporation of a benzyl group on the nitrogen atom and an ethyl ester at the 2-position of the morpholine ring defines its chemical reactivity and utility as a synthetic building block. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₉ NO ₃	[1] [2]
Molecular Weight	249.31 g/mol	[3]
CAS Number	135072-32-1	[1] [2]
Synonyms	4-Benzyl-morpholine-2-carboxylic acid ethyl ester, 4-(Phenylmethyl)-2-morpholinecarboxylic acid ethyl ester	[1] [2]
Purity (Typical)	>97%	[2]

Synthesis Pathway and Rationale

The primary route to **Ethyl 4-benzylmorpholine-2-carboxylate** is through the N-alkylation of the parent morpholine ester, Ethyl morpholine-2-carboxylate. This reaction is a standard nucleophilic substitution where the secondary amine of the morpholine ring attacks the electrophilic benzylic carbon of a benzyl halide.



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Caption: Synthetic workflow for **Ethyl 4-benzylmorpholine-2-carboxylate**.

Detailed Experimental Protocol (Representative)

This protocol describes a standard laboratory procedure for the N-benylation of Ethyl morpholine-2-carboxylate.

- **Vessel Preparation:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl morpholine-2-carboxylate (1 equiv.).
- **Solvent and Base Addition:** Dissolve the starting material in a polar aprotic solvent such as acetonitrile (approx. 10 volumes). Add a mild inorganic base, such as potassium carbonate (K_2CO_3 , 1.5 equiv.), to act as an acid scavenger.
 - **Causality Insight:** A polar aprotic solvent is chosen to dissolve the reactants without interfering with the nucleophilic substitution. A weak base is sufficient to neutralize the hydrobromic acid byproduct without promoting side reactions like ester hydrolysis.
- **Reagent Addition:** Add benzyl bromide (1.1 equiv.) to the stirring suspension at room temperature.
- **Reaction Execution:** Heat the mixture to a moderate temperature (e.g., 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate.
- **Extraction and Washing:** Wash the organic layer sequentially with water and brine to remove any remaining inorganic impurities and solvent.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure **Ethyl 4-benzylmorpholine-2-carboxylate**.

Spectroscopic and Chromatographic Characterization

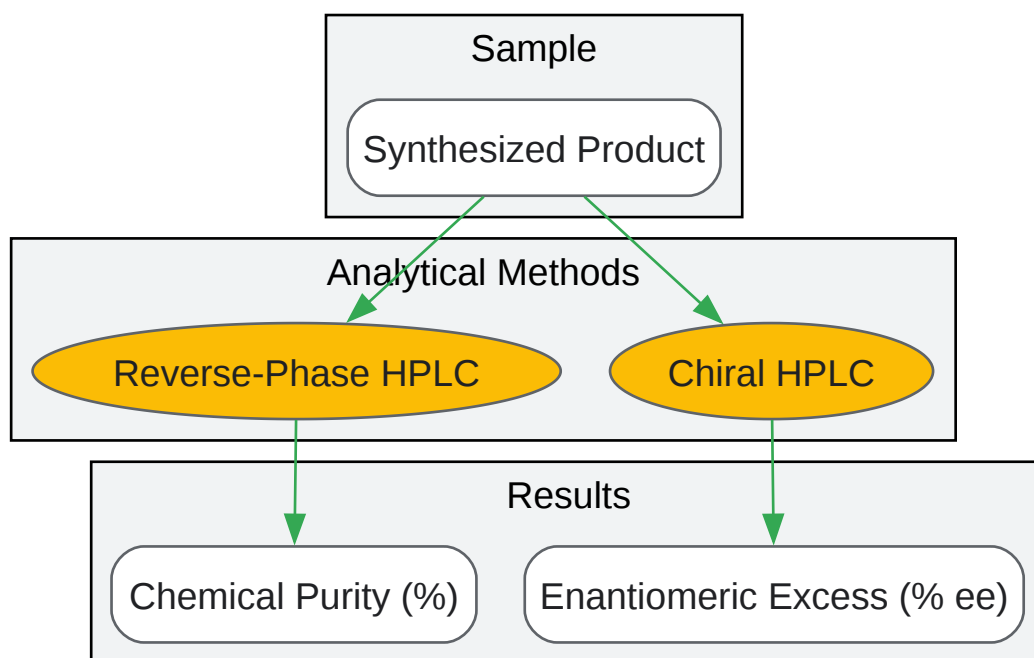
Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra are typically proprietary and provided with a Certificate of Analysis, the expected data based on the molecular structure are presented below.

Predicted Spectroscopic Data

Technique	Predicted Observations
¹ H-NMR	Aromatic Protons (Benzyl): Multiplet around 7.2-7.4 ppm (5H). Benzylic Protons (-CH ₂ -Ph): Singlet or AB quartet around 3.5-3.6 ppm (2H). Ester Protons (-OCH ₂ CH ₃): Quartet around 4.1-4.2 ppm (2H) and a triplet around 1.2-1.3 ppm (3H). Morpholine Ring Protons: Complex multiplets between 2.2-4.0 ppm (7H).
¹³ C-NMR	Ester Carbonyl: ~170-172 ppm. Aromatic Carbons: ~127-138 ppm. Benzylic Carbon: ~60-62 ppm. Ester Methylene Carbon: ~60-61 ppm. Morpholine Ring Carbons: ~50-70 ppm. Ester Methyl Carbon: ~14 ppm.
Mass Spec (ESI+)	[M+H] ⁺ : Expected at m/z = 250.3. Key Fragments: Loss of the ethyl ester group, cleavage of the benzyl group (m/z = 91).

Chromatographic Purity and Chiral Analysis

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), while chiral resolution is necessary for stereospecific applications.



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Caption: Analytical workflow for purity and enantiomeric assessment.

Representative HPLC Method for Purity Assessment:

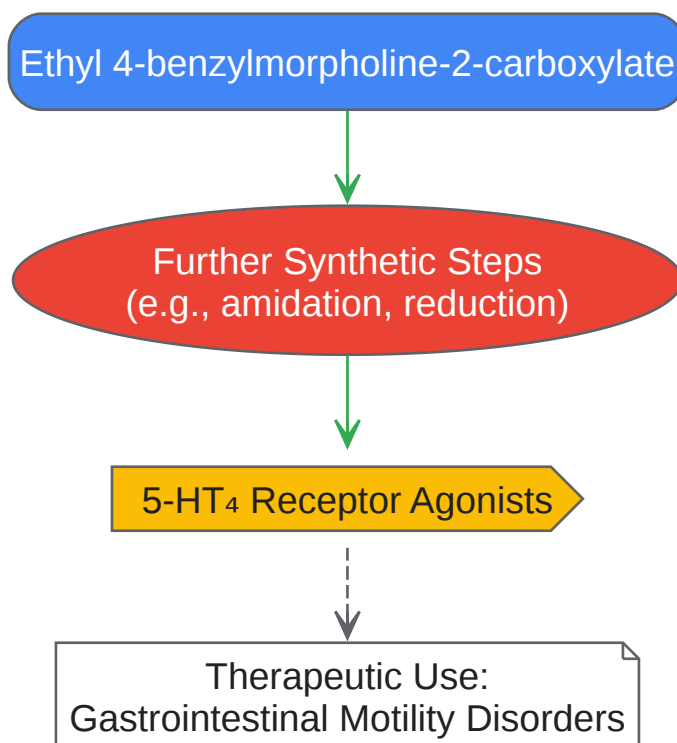
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Detection: UV at 254 nm.

Chiral HPLC for Enantiomeric Resolution:

- The resolution of racemic **Ethyl 4-benzylmorpholine-2-carboxylate** via chiral HPLC is a documented method, crucial for the synthesis of enantiomerically pure final products[4]. This separation allows for the isolation of individual (R) and (S) enantiomers, which often exhibit different pharmacological activities.

Application in Drug Development

The primary and most significant application of **Ethyl 4-benzylmorpholine-2-carboxylate** is its role as a key intermediate in the synthesis of serotonin 5-HT₄ receptor agonists[3].



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Caption: Role as an intermediate for 5-HT₄ receptor agonists.

5-HT₄ receptor agonists are a class of drugs known as prokinetic agents. They enhance gastrointestinal motility and are used to treat conditions like chronic constipation and gastroparesis[2]. The morpholine core of **Ethyl 4-benzylmorpholine-2-carboxylate** serves as a critical scaffold that, after further chemical modification, interacts with the 5-HT₄ receptor. Its use as a starting material in the synthesis of spleen tyrosine kinase (Syk) inhibitors has also been described in patent literature, highlighting its versatility in medicinal chemistry[1]. The precise structure and stereochemistry of the morpholine derivative are often vital for the efficacy and safety of the final active pharmaceutical ingredient (API).

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